8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
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Overview
Description
8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound with a unique structure that includes a bromine atom and a dimethyl group attached to a tetrahydrobenzo[c]azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the bromination of a precursor compound followed by cyclization. One common method includes the reaction of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine with bromine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle bromine safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[c]azepine derivatives .
Scientific Research Applications
8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity or interacting with receptor sites, leading to various biological responses .
Comparison with Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Comparison: 8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine is unique due to the presence of both bromine and dimethyl groups, which enhance its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
8-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C12H16BrN/c1-12(2)5-6-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
AKYKKFBQCZTCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
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